molecular formula C8H9NaO4S B14421381 Sodium 2,3-dimethyl-4-sulfophenolate CAS No. 84962-62-9

Sodium 2,3-dimethyl-4-sulfophenolate

Cat. No.: B14421381
CAS No.: 84962-62-9
M. Wt: 224.21 g/mol
InChI Key: KCLXLLAPJAGRPP-UHFFFAOYSA-M
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Description

Sodium 2,3-dimethyl-4-sulfophenolate (C₈H₉NaO₄S) is an organosulfonate compound characterized by a phenolic ring substituted with two methyl groups at positions 2 and 3 and a sulfonate group at position 2. This structure confers unique physicochemical properties, including high water solubility (≥95 g/100 mL at 25°C) , thermal stability up to 260°C , and surfactant behavior due to its amphiphilic nature . It is widely utilized as a corrosion inhibitor in industrial cooling systems, a stabilizer in polymer production, and a dispersant in agrochemical formulations . Its crystalline, hygroscopic form and compatibility with polar solvents like ethanol and water make it versatile for applications requiring controlled solubility and interfacial activity .

Properties

CAS No.

84962-62-9

Molecular Formula

C8H9NaO4S

Molecular Weight

224.21 g/mol

IUPAC Name

sodium;2,3-dimethyl-4-sulfophenolate

InChI

InChI=1S/C8H10O4S.Na/c1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1

InChI Key

KCLXLLAPJAGRPP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-dimethyl-4-sulfophenolate typically involves the sulfonation of 2,3-dimethylphenol. The reaction is carried out by treating 2,3-dimethylphenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the sulfonate group.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity. The process involves the same fundamental steps of sulfonation and neutralization but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dimethyl-4-sulfophenolate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced sulfonate derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

Sodium 2,3-dimethyl-4-sulfophenolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and as an additive in detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Sodium 2,3-dimethyl-4-sulfophenolate involves its interaction with specific molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties

Property This compound Sodium p-Toluenesulfonate Sodium 4-Sulfobenzoate Sodium Dodecylbenzenesulfonate
Molecular Formula C₈H₉NaO₄S C₇H₇NaO₃S C₇H₅NaO₅S C₁₈H₂₉NaO₃S
Solubility (g/100 mL, 25°C) 95 120 45 15
Melting Point (°C) 250–260 300–310 285–290 270–275
Thermal Stability (°C) ≤260 ≤300 ≤280 ≤250
Critical Micelle Concentration (mM) 0.8 N/A N/A 1.2

Key Findings :

  • Solubility: this compound exhibits intermediate solubility between Sodium p-toluenesulfonate (higher) and Sodium 4-sulfobenzoate (lower). This is attributed to the balance between hydrophilic sulfonate groups and hydrophobic methyl substituents .
  • Thermal Stability : Superior to Sodium dodecylbenzenesulfonate due to shorter alkyl chains reducing thermal degradation .

Functional Performance

Table 2: Application-Specific Performance Metrics

Application This compound Sodium p-Toluenesulfonate Sodium Dodecylbenzenesulfonate
Corrosion Inhibition (mg/L)* 85% efficiency at 50 ppm 72% efficiency at 50 ppm 65% efficiency at 50 ppm
Biodegradability (28-day) 40–50% 25–30% 20–25%
Surface Tension Reduction (mN/m) 32.5 at 1 mM 38.0 at 1 mM 28.0 at 1 mM
Toxicity (LC50, Daphnia magna) 120 mg/L 85 mg/L 45 mg/L

*Corrosion inhibition tested in simulated cooling water (pH 7.5, 40°C).

Key Findings :

  • Corrosion Inhibition : Outperforms analogs due to synergistic effects of methyl groups enhancing adsorption on metal surfaces .
  • Biodegradability : Moderate compared to Sodium dodecylbenzenesulfonate, which has poor biodegradability due to its long alkyl chain .
  • Toxicity : Lower acute toxicity than Sodium dodecylbenzenesulfonate, making it preferable in environmentally sensitive applications .

Cost and Market Viability

Table 3: Economic and Industrial Metrics

Metric This compound Sodium Cumene Sulfonate Sodium Xylenesulfonate
Production Cost (USD/kg) 12–15 8–10 9–11
Market Demand Growth (2025F) 4.2% CAGR 3.1% CAGR 2.8% CAGR
Regulatory Status REACH-compliant REACH-compliant Restricted in EU

Key Findings :

  • Higher production costs compared to Sodium cumene sulfonate are offset by superior performance in niche applications like high-temperature polymer stabilization .
  • Regulatory advantages over Sodium xylenesulfonate in the European market enhance its competitiveness .

Research Contradictions and Limitations

  • Solubility Discrepancies : Reported solubility values vary between sources (e.g., 85 g/100 mL in cooling systems vs. 95 g/100 mL in pure water ), likely due to experimental conditions or impurities.
  • Toxicity Data: Some studies report higher toxicity for this compound (e.g., LC50 = 75 mg/L in zebrafish vs. 120 mg/L in Daphnia magna ), suggesting species-specific sensitivity.

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